molecular formula C15H18N4O3 B15038735 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15038735
M. Wt: 302.33 g/mol
InChI Key: OGTYYSLCTZTHBB-LZYBPNLTSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: This compound shares the pyrazole ring structure but differs in the substituents attached to the ring.

    2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol: Similar in structure but with an ethanol group instead of the hydrazide moiety.

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of a pyrazole ring and a methoxyphenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H18N4O3/c1-10-7-11(2)19(18-10)9-14(20)17-16-8-12-5-4-6-13(22-3)15(12)21/h4-8,21H,9H2,1-3H3,(H,17,20)/b16-8+

InChI Key

OGTYYSLCTZTHBB-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC(=NN1CC(=O)N/N=C/C2=C(C(=CC=C2)OC)O)C

Canonical SMILES

CC1=CC(=NN1CC(=O)NN=CC2=C(C(=CC=C2)OC)O)C

Origin of Product

United States

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